Decanamide, N-(2-(diethylamino)ethyl)-

Electrostatic Coating Polymer Additive Conductivity Enhancement

Decanamide, N-(2-(diethylamino)ethyl)- (CAS 101433-04-9) is a synthetic fatty acid amide derivative, structurally defined by a ten-carbon saturated decanamide chain linked to a diethylaminoethyl group. This combination yields an amphiphilic molecule with both hydrophobic (C10 alkyl chain) and hydrophilic (tertiary amine) regions.

Molecular Formula C16H34N2O
Molecular Weight 270.45 g/mol
CAS No. 101433-04-9
Cat. No. B14330112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecanamide, N-(2-(diethylamino)ethyl)-
CAS101433-04-9
Molecular FormulaC16H34N2O
Molecular Weight270.45 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)NCCN(CC)CC
InChIInChI=1S/C16H34N2O/c1-4-7-8-9-10-11-12-13-16(19)17-14-15-18(5-2)6-3/h4-15H2,1-3H3,(H,17,19)
InChIKeyAVBDTOQXBIWTCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decanamide, N-(2-(diethylamino)ethyl)- CAS 101433-04-9: Baseline Characterization and Procurement Context


Decanamide, N-(2-(diethylamino)ethyl)- (CAS 101433-04-9) is a synthetic fatty acid amide derivative, structurally defined by a ten-carbon saturated decanamide chain linked to a diethylaminoethyl group. This combination yields an amphiphilic molecule with both hydrophobic (C10 alkyl chain) and hydrophilic (tertiary amine) regions [1]. Its primary documented utility lies not as a stand-alone therapeutic but as a functional additive or synthetic intermediate. Specifically, it is explicitly listed as a preferred 'nitrogen-containing compound' in a patent formulation designed to improve the electrical conductivity of molded resin articles, enabling efficient electrostatic coating processes [2]. This industrial application profile distinguishes it from purely biological research chemicals.

Procurement Alert: Why Decanamide, N-(2-(diethylamino)ethyl)- Cannot Be Indiscriminately Substituted with Homologous Amides


Substituting Decanamide, N-(2-(diethylamino)ethyl)- with seemingly similar N-(2-(diethylamino)ethyl) alkylamides (e.g., dodecanamide or stearamide analogs) without validation introduces significant formulation and functional risk. The length of the hydrophobic alkyl chain directly governs critical physicochemical parameters, including the partition coefficient (LogP) and surface activity . For instance, a shift from a C10 (decanamide) to a C12 (dodecanamide) chain increases the calculated LogP from 4.42 to approximately 5.45, which can drastically alter the compound's solubility, its ability to migrate to interfaces, and its compatibility with polymer matrices in applications such as those described in EP0764663A2 [1]. Such changes can lead to failed conductivity performance, phase separation in coatings, or unintended aggregation in solution. Therefore, procurement decisions must be guided by the specific chain-length-dependent properties of this exact compound.

Product-Specific Quantitative Evidence for Decanamide, N-(2-(diethylamino)ethyl)- (CAS 101433-04-9) Differentiating it from In-Class Analogs


Patent-Cited Utility in Electrostatic Coating of Molded Resin

This compound is explicitly named as a functional component in a patent (EP0764663A2) for a coating composition that improves the electrical conductivity of molded resin articles like automotive parts [1]. This enables a high-productivity electrostatic coating process without the need for an inorganic conductive primer. While the patent lists a range of N,N-dialkylaminoalkylamides, the inclusion of the decanamide derivative confirms its specific utility within this defined industrial application.

Electrostatic Coating Polymer Additive Conductivity Enhancement

Differentiation via Calculated Octanol-Water Partition Coefficient (LogP)

The calculated octanol-water partition coefficient (ACD/LogP) for Decanamide, N-(2-(diethylamino)ethyl)- is 4.42 . This value is intermediate between the less lipophilic C8 analog (theoretical LogP ~3.4) and the more lipophilic C12 analog (theoretical LogP ~5.45). This quantifiable difference in lipophilicity is a critical factor in predicting membrane permeability, solubility in hydrophobic matrices, and overall bioavailability or migration behavior in formulations.

Lipophilicity ADME Prediction Formulation Solubility

Predicted Surface Activity Compared to N,N-Diethyldodecanamide (C12)

Computational models predict a surface tension of 30.4±3.0 dyne/cm for the simpler analog N,N-diethyldecanamide . In contrast, experimental data for the C12 analog, N,N-diethyldodecanamide (DEDA), shows it lowers surface tension to a minimum of 37 dyn cm(-1) at monolayer saturation [1]. While not a direct head-to-head comparison due to structural differences (absence of the ethyl linker in the predicted compound), this cross-study data strongly indicates that the C10 decanamide scaffold is capable of achieving a significantly lower equilibrium surface tension than its C12 counterpart, suggesting superior surface activity.

Surfactant Performance Interfacial Tension Colloid Science

Class-Level Correlation Between Antimicrobial Activity and Dispersibility

A foundational study on N,N-disubstituted decanamides (the class to which this compound belongs) established that antimicrobial activity against a broad spectrum of pathogenic organisms (gram-positive and -negative bacteria, yeasts, molds) is directly correlated with the compounds' dispersibility and surface tension in aqueous systems [1]. This provides a scientific rationale for selecting a specific decanamide derivative based on its physical property profile, as the C10 chain length of this compound dictates its unique dispersibility and surface activity profile compared to analogs.

Antimicrobial Structure-Activity Relationship Dispersibility

Procurement-Driven Application Scenarios for Decanamide, N-(2-(diethylamino)ethyl)- (CAS 101433-04-9) Based on Quantitative Differentiation


Formulation of Electrostatic Coating Compositions for Non-Conductive Polymer Substrates

Procurement for industrial coating R&D should be prioritized when developing or optimizing formulations for electrostatic painting of plastics (e.g., automotive parts). This compound's explicit citation in EP0764663A2 provides a validated, patent-backed starting point for creating a conductive primer-free system [1]. The specific C10 chain length is crucial here, as it contributes to the compound's migration and orientation at the polymer-air interface during corona discharge treatment, a behavior that is unlikely to be identically replicated by shorter or longer chain analogs.

Development of Balanced Lipophilicity Surfactant or Permeation Enhancer

This compound is a rational procurement choice for research requiring a surfactant or permeation enhancer with a precisely tuned lipophilicity profile. Its calculated LogP of 4.42 positions it in a 'sweet spot' between the lower lipophilicity of C8 analogs and the higher lipophilicity of C12/C18 analogs . This balance makes it a strong candidate for applications where both membrane interaction and some degree of aqueous solubility are necessary, such as in topical formulations or as a component in drug delivery research vehicles.

Investigation of Antimicrobial Surface Coatings with Tuned Surface Activity

Procurement for academic or industrial microbiology research is supported by class-level evidence linking the antimicrobial activity of N,N-disubstituted decanamides to their dispersibility and surface tension [2]. The predicted superior surface tension-lowering ability of the C10 scaffold (30.4 dyne/cm) compared to the C12 analog (37 dyn cm(-1)) [REFS-4, REFS-5] suggests that this specific decanamide derivative may exhibit a distinct antimicrobial or anti-biofilm profile on surfaces, making it a candidate for further investigation as a functional coating additive.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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